N-([2,2'-bifuran]-5-ylmethyl)-3-cyanobenzamide
Description
N-([2,2'-Bifuran]-5-ylmethyl)-3-cyanobenzamide is a heterocyclic compound featuring a 2,2'-bifuran core linked via a methylene group to a 3-cyanobenzamide moiety. The bifuran unit provides a conjugated π-system, while the 3-cyanobenzamide group introduces electron-withdrawing properties, which may influence electronic behavior, solubility, and intermolecular interactions.
Properties
IUPAC Name |
3-cyano-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c18-10-12-3-1-4-13(9-12)17(20)19-11-14-6-7-16(22-14)15-5-2-8-21-15/h1-9H,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRMCLCROHYMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-cyanobenzamide typically involves the reaction of 2,2’-bifuran with appropriate reagents to introduce the cyanobenzamide functionality. One common method involves the use of microwave-assisted conditions to facilitate the reaction. For instance, 2-furoic acid, furfurylamine, and furfuryl alcohol can be used as starting materials, with effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions, including solvent choice and reaction time, are optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like crystallization or flash chromatography can be employed to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-3-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can target the cyanobenzamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield furan-2,5-dicarboxylic acid derivatives, while reduction of the cyanobenzamide group can produce corresponding amines .
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-3-cyanobenzamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-([2,2’-bifuran]-5-ylmethyl)-3-cyanobenzamide exerts its effects involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the cyanobenzamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Polarizability and Electronic Properties
Polarizability (〈α〉), a critical metric for nonlinear optical applications, varies significantly among structurally related compounds. The 〈α〉 of N-([2,2'-bifuran]-5-ylmethyl)-3-cyanobenzamide is 645.71 atomic units (a.u.), as determined by computational studies . Comparisons with derivatives in the DPTM series (Table 1) highlight the impact of π-linker composition:
Table 1: Polarizability of Bifuran-Based Compounds
| Compound | First π-Linker | Second π-Linker | 〈α〉 (a.u.) |
|---|---|---|---|
| Target Compound | 5,5'-Dimethyl-2,2'-bifuran | 3-cyanobenzamide* | 645.71 |
| DPTM-5 | 5,5'-Dimethyl-2,2'-bifuran | 2,5-Dimethylfuran | 677.51 |
| DPTM-6 | 5,5'-Dimethyl-2,2'-bifuran | 2,5-Dimethyloxazole | 668.19 |
| DPTM-1 | 5-Dimethylfuro[3,2-b]furan | 2,5-Dimethylfuran | 663.48 |
| DPTM-3 | 2,5-Dimethyloxazolo[5,4-d]oxazole | 2,5-Dimethylfuran | 640.19 |
*The 3-cyanobenzamide group in the target compound acts as a substituent rather than a π-linker.
Key findings:
- The target’s polarizability is 12% lower than DPTM-5 , which shares the same first π-linker but uses 2,5-dimethylfuran as a second π-linker. This suggests that the benzamide substituent reduces electron delocalization compared to furan-based π-linkers .
- Replacing the second π-linker with oxazole (DPTM-6) results in a 3.4% decrease in 〈α〉 relative to DPTM-5, indicating that heteroatom composition (O vs. N) modulates electronic properties .
Substituent Effects and Structural Analogues
The 3-cyanobenzamide group distinguishes the target compound from other bifuran derivatives:
2.2.1 Cyanobenzamide Derivatives Compounds such as 3-(6-(([2,3′-Bipyridin]-5-ylmethyl)amino)-9-isopropyl-9H-purin-2-yl)benzamide (18b) and 4-(6-(([2,3′-Bipyridin]-5-ylmethyl)amino)-9-isopropyl-9H-purin-2-yl)benzamide (18c) feature cyanobenzamide groups at the 3- and 4-positions, respectively . While these compounds are purine-based (unlike the target), their substituent positioning affects electronic distribution:
- The 3-cyano group in the target compound may enhance intramolecular charge transfer compared to 4-cyano analogues due to closer proximity to the bifuran core.
- However, direct comparisons of solubility or bioactivity are unavailable due to structural differences in the parent scaffolds .
2.2.2 Bifuran Derivatives with Alkyl Chains
N-(2-Octyldodecyl)-2,2'-bifuran-3,3'-dicarboximide (BFI-OD) incorporates long alkyl chains and a dicarboximide group, yielding a 〈α〉 value unreported but likely distinct from the target due to:
- Enhanced hydrophobicity from alkyl chains, improving solubility in nonpolar solvents.
- Reduced conjugation from the dicarboximide group compared to cyanobenzamide .
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-3-cyanobenzamide is a synthetic organic compound that has attracted attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a bifuran moiety linked to a cyanobenzamide group. The molecular weight of this compound is approximately 292.29 g/mol. Its structure allows for various interactions with biological targets, which is crucial for its activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- π-π Stacking Interactions : The bifuran moiety can engage in π-π stacking with aromatic residues in proteins.
- Hydrogen Bonding : The cyanobenzamide group can form hydrogen bonds with active sites on enzymes or receptors, enhancing binding affinity.
These interactions can modulate the activity of enzymes or receptors involved in various biochemical pathways, potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives containing similar structural motifs have been evaluated for their antitumor activity against various cancer cell lines:
- Cell Lines Tested : Compounds were tested on human lung cancer cell lines such as A549, HCC827, and NCI-H358.
- Assays Used : MTS cytotoxicity assays and BrdU proliferation assays were employed to assess cell viability and proliferation inhibition.
- Findings : Some compounds exhibited significant cytotoxicity in 2D assays compared to 3D assays, indicating their potential as anticancer agents .
Antimicrobial Activity
In addition to anticancer properties, this compound and its analogs have been investigated for antimicrobial activity:
- Testing Methods : Antimicrobial efficacy was evaluated using broth microdilution methods against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus.
- Results : Certain derivatives demonstrated promising antibacterial activity, suggesting a broader spectrum of biological applications .
Case Study 1: Antitumor Activity Evaluation
A study focused on the synthesis and evaluation of benzimidazole derivatives revealed that compounds with similar structural features to this compound showed high potential for inhibiting cell proliferation in lung cancer models. Notably:
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 6.26 ± 0.33 | 2D |
| Compound 6 | HCC827 | 6.48 ± 0.11 | 2D |
| Compound 9 | NCI-H358 | 16.00 ± 9.38 | 3D |
These results indicate that modifications to the chemical structure can enhance biological activity while maintaining selectivity towards cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
